Parabanic acid

概要

説明

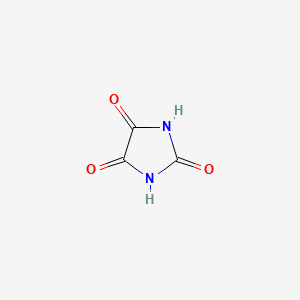

. It is characterized by an imidazolidine skeletal structure where the methylene groups are replaced by carbonyl groups. Parabanic acid is considered an oxidation product of uric acid, which is the end-product of nucleotide metabolism .

準備方法

Parabanic acid can be synthesized through several methods:

Condensation of Urea with Diethyl Oxalate: This method involves reacting urea with diethyl oxalate in an ethanolic solution of sodium ethoxide.

Reaction with Oxalyl Chloride: Urea or thiourea reacts with oxalyl chloride to produce this compound derivatives.

Oxidation of Uric Acid: Uric acid can be oxidized using an acid solution of perhydrol or by the action of hot, concentrated nitric acid.

化学反応の分析

Reactions with Epoxides and Carbonates

Parabanic acid reacts with ethylene and propylene oxides and carbonates, leading to oligomeric products containing hydroxyalkyl groups. These reactions can cause scissions of the this compound ring, depending on the specific reagent and reaction conditions used. In some instances, the trioxoimidazolidine ring remains intact .

Singlet Oxygen Reactions

Uric acid oxidation produces this compound when it interacts with singlet oxygen. This compound is produced in high yield by the thermal breakdown of 3-(1,4-dihydro-1,4-epidioxy-4-methyl-1-naphthyl)propionic acid (NEPO), photooxidation utilizing Rose Bengal, and H2O2 oxidation by ClO − or ONOO −. It has been proposed that this compound and its hydrolysis product, oxaluric acid, are suitable indicators of singlet oxygen production in vivo .

Electrochemical Reduction

This compound undergoes reduction at a mercury electrode through a two-electron, two-proton reaction, yielding 5-hydroxyhydantoin . This compound subsequently hydrolyzes into glyoxilic acid and urea . The electrochemical behavior of this compound has been studied using polarography and voltammetry, revealing that the reduction process involves two electrons and two protons to produce the corresponding 5-hydroxyhydantoin .

[3+2]-Cycloaddition with Nitrile Imines

This compound derivatives, such as 2-thioxoimidazolidine-4,5-diones and 5-aryliminoimidazolidine-2,4-diones, undergo [3+2]-cycloaddition reactions with nitrile imines . This results in the formation of a pyrazoline fragment .

Hydroxyalkylation

Products of hydroxyalkylation of this compound with ethylene carbonate can be used as polyol substrates for obtaining polyurethane foams .

Aza-Wittig Reactions

This compound derivatives undergo one-pot aza-Wittig reactions to furnish products, although yields may vary based on reaction conditions and the presence of substituents .

科学的研究の応用

Medicinal Chemistry Applications

Parabanic acid and its derivatives have been investigated for their potential therapeutic effects, particularly in the realm of anticonvulsant and anticancer activities.

Anticonvulsant Activity

Recent studies have synthesized novel derivatives of this compound that exhibit significant anticonvulsant properties. For instance, a derivative known as trimethoxy phenyl derivative demonstrated enhanced potency compared to standard antiepileptic drugs like phenobarbital and ethosuximide. This compound not only showed improved efficacy but also a favorable safety profile, lacking hepatotoxicity while significantly increasing GABA levels in the brain .

Anticancer Activity

This compound derivatives have also been explored for their anticancer potential. A study highlighted the use of 1,3-dipolar cycloaddition reactions involving this compound derivatives to create spiro-conjugated molecules with promising cytotoxic properties against cancer cell lines, such as HCT116 (colon cancer) cells. The resulting compounds exhibited notable in vitro cytotoxicity, indicating their potential as anticancer agents .

Photochemical Applications

This compound serves as a significant product in photochemical processes, particularly in the context of singlet oxygen generation.

Singlet Oxygen Probe

Research has established that this compound is a specific oxidation product of uric acid when exposed to singlet oxygen. This characteristic allows it to act as an in vivo probe for singlet oxygen formation due to its stability at acidic pH and its ability to indicate oxidative stress in biological systems. The production of this compound upon exposure to various oxidative conditions suggests its utility in studying oxidative damage and related pathologies .

Chemical Reactivity and Synthesis

The reactivity of this compound has been leveraged in synthetic chemistry to create new compounds with desirable properties.

Synthesis of Derivatives

The chemical structure of this compound allows it to participate in various reactions that yield biologically active derivatives. For example, the synthesis of hydantoins from this compound has been explored, leading to compounds with a wide range of biological activities including antibacterial and antiarrhythmic properties .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

作用機序

The mechanism of action of parabanic acid and its derivatives varies depending on the application:

Aldose Reductase Inhibition: This compound derivatives inhibit the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism.

Anticancer Activity: The formation of spiro-conjugated molecules through cycloaddition reactions with nitrile imines leads to compounds with potential anticancer activity.

Anticonvulsant Activity: This compound hybrids modulate the activity of gamma-aminobutyric acid (GABA) in the brain, enhancing its inhibitory effects and providing protection against seizures.

類似化合物との比較

Parabanic acid is unique due to its imidazolidine skeletal structure and the presence of three carbonyl groups. Similar compounds include:

Oxaluric Acid: A hydrolysis product of this compound at neutral or alkaline pH.

Dialuric Acid: Another oxidation product of uric acid, involved in the murexide reaction.

This compound stands out due to its stability under acidic conditions and its diverse applications in scientific research.

生物活性

Parabanic acid, a compound derived from urea, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications, mechanisms of action, and recent research findings.

Overview of this compound

This compound (C3H4N2O3) is a cyclic compound formed from the condensation of urea and oxalic acid. It serves as a precursor for various derivatives that exhibit significant biological activity. The compound is known for its stability in acidic conditions and its ability to form derivatives that enhance solubility and biological efficacy .

Biological Activities

1. Anticonvulsant Activity

Recent studies have demonstrated that this compound and its derivatives possess anticonvulsant properties. A notable study synthesized several novel derivatives of this compound, which were evaluated for their anticonvulsant potential using the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The trimethoxy phenyl derivative exhibited the highest potency, significantly outperforming standard antiepileptic drugs like phenobarbital and ethosuximide in terms of efficacy and safety profile .

| Compound | Test Type | ED50 (mg/kg) | Protective Index |

|---|---|---|---|

| 9a (Trimethoxy phenyl derivative) | scPTZ | 1.72 | >36.5 |

| 12a (Another derivative) | MES | 13.7 | N/A |

2. Antitumor Activity

This compound derivatives have also shown promise in cancer treatment. Research indicates that certain derivatives exhibit cytotoxic effects against glioblastoma cell lines, with IC50 values indicating potent inhibitory activity against tumor growth. For instance, modifications to the this compound structure have led to compounds with enhanced solubility and improved anticancer activity .

3. Metabolic Effects

This compound has been linked to metabolic regulation, particularly in the context of diabetes management. Several studies have reported that derivatives of this compound can activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation is associated with blood glucose-lowering effects and lipid metabolism improvements, suggesting potential applications in treating diabetic complications .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- GABA Receptor Modulation : Some derivatives enhance GABA levels in the brain, contributing to their anticonvulsant effects by increasing inhibitory neurotransmission .

- AMPK Activation : The activation of AMPK by this compound derivatives leads to improved insulin sensitivity and metabolic health .

- Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells may involve the induction of apoptosis through mitochondrial pathways or disruption of cell cycle progression .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, the trimethoxy phenyl derivative (9a) was administered at various doses to evaluate its anticonvulsant properties. Results indicated a significant reduction in seizure frequency compared to control groups, establishing a strong foundation for further clinical development.

Case Study 2: Cancer Treatment

A series of experiments on glioblastoma cell lines revealed that specific this compound derivatives could reduce cell viability by over 70% at concentrations below 100 µM. These findings underscore the potential for developing new anticancer therapies based on this compound chemistry .

特性

IUPAC Name |

imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIKDUSUDBGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60092-26-4 | |

| Record name | 2,4,5-Imidazolidinetrione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60092-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059516 | |

| Record name | Imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-89-8 | |

| Record name | Parabanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parabanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parabanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Imidazolidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazolidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazoletrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARABANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XGR439T9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Parabanic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。